molecular formula C61H104N20O14 B10814445 H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

Cat. No.: B10814445
M. Wt: 1341.6 g/mol
InChI Key: BWQKOFMNXWAKES-UHFFFAOYSA-N
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Description

JIP-1 (153-163) is a peptide inhibitor derived from the JNK-interacting protein-1 (JIP-1). This compound specifically inhibits the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as inflammation, apoptosis, and stress responses. The peptide sequence of JIP-1 (153-163) is based on residues 153-163 of the JIP-1 protein, making it a targeted inhibitor with high specificity for JNK .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JIP-1 (153-163) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

For industrial-scale production, the SPPS method is scaled up with automated peptide synthesizers. This ensures high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each coupling step. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

JIP-1 (153-163) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products

The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships or improve the peptide’s stability and efficacy .

Scientific Research Applications

Chemistry

In chemistry, JIP-1 (153-163) is used as a model peptide to study peptide synthesis techniques and the effects of sequence modifications on peptide properties.

Biology

In biological research, JIP-1 (153-163) is employed to investigate the JNK signaling pathway. It helps in understanding how JNK regulates cellular processes and how its inhibition can affect cell behavior.

Medicine

Medically, JIP-1 (153-163) is explored for its potential therapeutic applications in diseases where the JNK pathway is dysregulated, such as neurodegenerative diseases, cancer, and inflammatory conditions.

Industry

In the pharmaceutical industry, JIP-1 (153-163) serves as a lead compound for developing new JNK inhibitors with improved pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

JIP-1 (153-163) exerts its effects by binding to the JNK enzyme, preventing its interaction with substrates. This inhibition blocks the phosphorylation of c-Jun and other downstream targets, thereby modulating the cellular responses mediated by the JNK pathway. The molecular targets include various transcription factors and proteins involved in apoptosis and stress responses .

Comparison with Similar Compounds

Similar Compounds

    SP600125: A small molecule inhibitor of JNK.

    AS601245: Another JNK inhibitor with a different chemical structure.

    CEP-1347: A mixed lineage kinase inhibitor that also affects the JNK pathway.

Uniqueness

JIP-1 (153-163) is unique due to its peptide nature, which allows for high specificity and minimal off-target effects compared to small molecule inhibitors. Its sequence-based design provides a targeted approach to inhibiting JNK, making it a valuable tool in both research and therapeutic contexts .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C61H104N20O14

Molecular Weight

1341.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)

InChI Key

BWQKOFMNXWAKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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